O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol (OTBCMH) is a naturally occurring sesquiterpene alcohol found in a variety of essential oils. It is a monoterpene alcohol with a molecular weight of 204.26 g/mol and a boiling point of 142-144°C. OTBCMH is used in a variety of applications, such as in perfumery and pharmaceuticals. It is known to have antioxidant, antibacterial, and antifungal properties.
Scientific Research Applications
Catalysis and Synthesis Applications :
- Gold-catalyzed amination of natural terpene alcohol, like myrtenol, has been studied, highlighting the potential of using gold nanoparticles for the conversion of myrtenol to secondary amine, which is an important chemical transformation (Demidova et al., 2013).
- The use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of key intermediates for the synthesis of atorvastatin and rosuvastatin was investigated, showcasing the enzyme's ability to transform substrates into valuable pharmaceutical intermediates (Liu et al., 2018).
Structural Chemistry and Materials Science :
- Research on the crystal structures of tartaric-acid diesters, including compounds related to myrtenol, provides insights into the structural aspects of enantioselectivity, crucial for developing chiral catalysts and enantiomerically pure compounds (Egli & Dobler, 1989).
Environmental Applications :
- Studies on the degradation pathways of methyl tert-butyl ether by UV/H2O2 processes highlight the environmental impact and decomposition mechanisms of related compounds in aqueous solutions, which is significant for understanding the environmental fate of these chemicals (Stefan, Mack, & Bolton, 2000).
Molecular Interactions and Properties :
- Investigation of molecular interactions, such as the study of 3,5-di-tert-butyl-4-hydroxybenzyl acetate, reveals insights into hydrogen bonding and molecular assembly, important for materials science and molecular engineering (Bukharov et al., 2001).
Mechanism of Action
Future Directions
The future directions for research on “O-tert-Butyl-carbonyl-4-hydroxy Myrtenol” are not specified in the search results. Given its use in proteomics research , potential areas of interest could include further exploration of its biochemical interactions and potential applications in biological research.
properties
IUPAC Name |
[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMWZXYSDJCJFG-WIKAKEFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461321 |
Source
|
Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374559-42-9 |
Source
|
Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.